molecular formula C8H8BrClO B8457284 1-(2-Bromo-5-chlorophenyl)ethanol

1-(2-Bromo-5-chlorophenyl)ethanol

Cat. No.: B8457284
M. Wt: 235.50 g/mol
InChI Key: HKYNVWVJIOXCQX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorophenyl)ethanol is a secondary alcohol featuring a bromine atom at the 2-position and a chlorine atom at the 5-position on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and bioactive molecules. It is synthesized via a Grignard reaction between 2-bromo-5-chlorobenzaldehyde and ethynylmagnesium bromide, yielding the product in 79% efficiency . The presence of both electron-withdrawing halogens (Br, Cl) and the hydroxyl group imparts unique reactivity, influencing its physicochemical properties and applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

1-(2-bromo-5-chlorophenyl)ethanol

InChI

InChI=1S/C8H8BrClO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5,11H,1H3

InChI Key

HKYNVWVJIOXCQX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. 1-(2-Bromophenyl)ethanol

  • Structure : Lacks the 5-chloro substituent present in the target compound.
  • Synthesis : Prepared via analogous Grignard or reduction routes but with simpler starting materials.

b. 1-(2-Bromo-5-iodophenyl)ethanol

  • Structure : Iodine replaces the 5-chloro group.
  • Properties: The larger atomic radius of iodine may enhance polarizability and alter crystal packing.

c. 1-(2-Bromo-5-chlorophenyl)ethanone

  • Structure : Ketone analog of the target compound.
  • Physicochemical Data: Boiling point: 155–156°C (15 Torr); density: 1.566 g/cm³. The ketone’s lack of a hydroxyl group reduces hydrogen bonding, lowering boiling point compared to the ethanol derivative .

Functional Group Variations

a. 1-(2-Bromo-5-chlorophenyl)prop-2-yn-1-ol

  • Structure: Propargyl alcohol derivative with an alkyne group instead of ethanol’s hydroxyl.
  • Synthesis : Prepared similarly via Grignard addition to 2-bromo-5-chlorobenzaldehyde.
  • Applications : The alkyne group enables click chemistry applications, a feature absent in the target compound .

b. N-[(2-Bromo-5-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

  • Structure : Amine derivative with a piperidine ring.

Comparative Data Table

Compound Name Key Substituents/Functional Groups Synthesis Yield Notable Properties/Applications References
1-(2-Bromo-5-chlorophenyl)ethanol Br (2-), Cl (5-), -CH₂CH₂OH 79% Intermediate for heterocycles
1-(2-Bromophenyl)ethanol Br (2-), -CH₂CH₂OH Not reported Simpler electronic profile
1-(2-Bromo-5-iodophenyl)ethanol Br (2-), I (5-), -CH₂CH₂OH Not reported Potential crystallography applications
1-(2-Bromo-5-chlorophenyl)ethanone Br (2-), Cl (5-), -COCH₃ Not reported B.p. 155–156°C (15 Torr)
1-(2-Bromo-5-chlorophenyl)prop-2-yn-1-ol Br (2-), Cl (5-), -C≡CH-OH 79% Click chemistry applications

Physicochemical and Spectroscopic Comparisons

  • Boiling Points: The ketone derivative (155–156°C at 15 Torr) is expected to have a lower boiling point than the ethanol analog due to reduced hydrogen bonding.

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